molecular formula C9H4BrF5N2O B2752567 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole CAS No. 2366994-28-5

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No. B2752567
CAS RN: 2366994-28-5
M. Wt: 331.04
InChI Key: YCXLYTGTNRZGEL-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole (BDFMTB) is a synthetic compound which has been studied for its potential applications in a variety of scientific fields. BDFMTB is a stable molecule with a low melting point and is soluble in both organic and aqueous solvents. It is a member of the benzimidazole family and is composed of a benzimidazole ring and two bromine atoms attached to a methyl group. The trifluoromethoxy group is attached to the nitrogen atom of the benzimidazole ring. BDFMTB has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthetic Methodologies and Compound Development

One notable application involves the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives. This process, utilizing trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines, leads to bromodifluoromethyl benzo-1,3-diazoles. These compounds are precursors for generating gem-difluoromethylene linked twin molecules, highlighting their utility in drug synthesis research (Feng-Yan Ge et al., 2007).

Another application is found in the synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization, offering a pathway to amino acid mimetics with a C-terminal imidazole. This process underscores the versatility of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole in synthesizing complex molecules with potential biological relevance (S. Zaman et al., 2005).

Advanced Material Synthesis

The compound's applications also extend to material science, where it serves as a building block for synthesizing polyimides with improved solubility and thermal properties. The incorporation of benzimidazole rings and trifluoromethyl groups into polyimides demonstrates the compound's role in enhancing the performance of materials used in high-temperature and optical applications (Hyungsam Choi et al., 2008).

Catalysis and Green Chemistry

In catalysis and green chemistry, the compound has been employed in the development of ionic liquids for environmentally benign syntheses. For example, Brönsted acidic ionic liquids derived from related structures catalyze the Fischer esterification, showcasing the potential of this compound derivatives in facilitating sustainable chemical processes (T. Joseph et al., 2005).

properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXLYTGTNRZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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